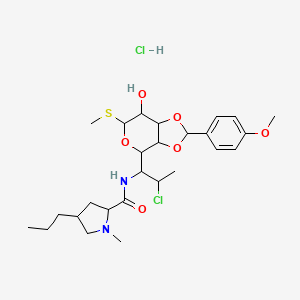![molecular formula C13H9NO3 B15124693 2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9NO3 It is a derivative of biphenyl, characterized by the presence of a nitro group at the 2’ position and an aldehyde group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of biphenyl to introduce the nitro group, followed by a formylation reaction to add the aldehyde group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the formylation can be carried out using the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. For example, the intermediate 4’-chloro-2-nitro-1,1’-biphenyl can be synthesized via a Suzuki coupling reaction, followed by further functionalization to introduce the aldehyde group .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)
Major Products:
Oxidation: 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 2’-Amino-[1,1’-biphenyl]-3-carbaldehyde
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
2-Nitrobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Nitro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
2-Amino-[1,1’-biphenyl]-3-carbaldehyde: Contains an amino group instead of a nitro group, resulting in different chemical properties and biological activities
Uniqueness: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H9NO3 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-9H |
Clave InChI |
BEHUWDXVYUVMOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




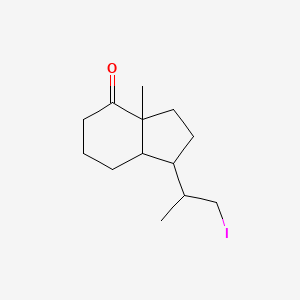
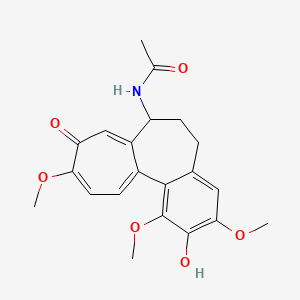



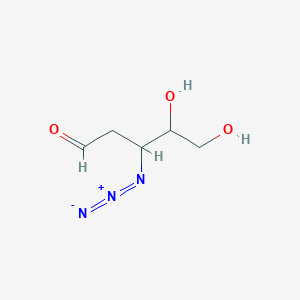
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)
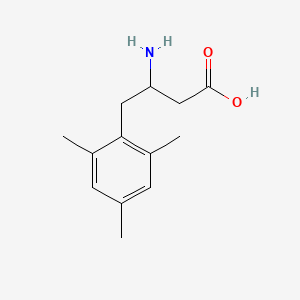
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
